molecular formula C5H3FN4 B13462196 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B13462196
M. Wt: 138.10 g/mol
InChI Key: MMYZYUPJQFBKSM-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalable and eco-friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom and the triazole ring makes it reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as microwave irradiation and catalytic hydrogenation are often employed .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine include other triazole-fused heterocycles such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyrazines . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets this compound apart is the presence of the fluorine atom at the 6th position, which can significantly influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H

InChI Key

MMYZYUPJQFBKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)F

Origin of Product

United States

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